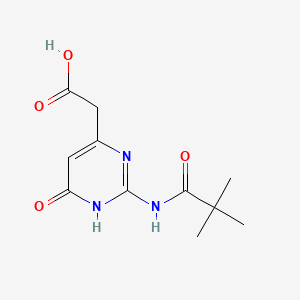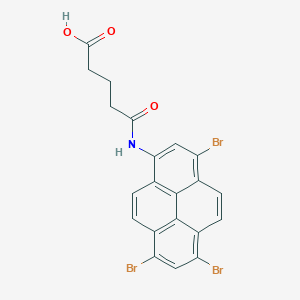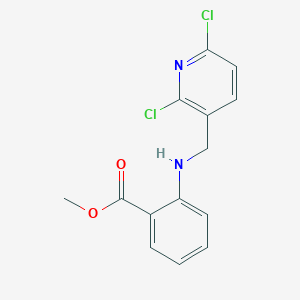
Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate is an organic compound with the molecular formula C14H12Cl2N2O2. This compound is known for its unique structure, which includes a benzoate ester linked to a dichloropyridinylmethylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Dichloropyridinylmethylamine Intermediate: This step involves the reaction of 2,6-dichloropyridine with formaldehyde and ammonia to form the intermediate 2,6-dichloropyridin-3-ylmethylamine.
Esterification Reaction: The intermediate is then reacted with methyl 2-aminobenzoate under suitable conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-aminobenzoate: A precursor in the synthesis of Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate.
2,6-Dichloropyridine: Another precursor used in the synthesis.
Methyl 2-(((2-chloropyridin-3-yl)methyl)amino)benzoate: A similar compound with one chlorine atom.
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H12Cl2N2O2 |
|---|---|
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
methyl 2-[(2,6-dichloropyridin-3-yl)methylamino]benzoate |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-14(19)10-4-2-3-5-11(10)17-8-9-6-7-12(15)18-13(9)16/h2-7,17H,8H2,1H3 |
Clé InChI |
ZEKJMXQYKVMYPG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NCC2=C(N=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



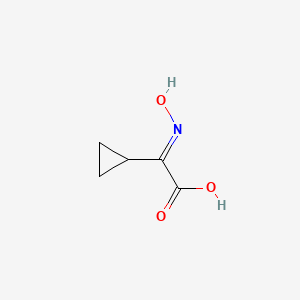
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
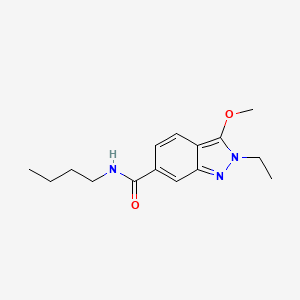
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
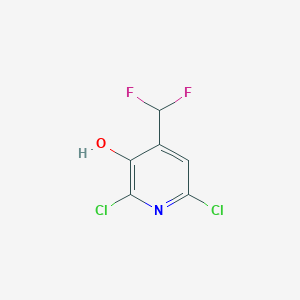
![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)
